molecular formula C20H14ClF3N2O B2899680 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline CAS No. 860650-32-4

2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline

Cat. No.: B2899680
CAS No.: 860650-32-4
M. Wt: 390.79
InChI Key: QIUIWRSZIASUPO-UHFFFAOYSA-N
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Description

2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline is a complex organic compound featuring a trifluoromethyl group, a chloro-substituted pyridine ring, and an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline typically involves multiple steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases for Substitution: Potassium carbonate, sodium methoxide, potassium tert-butoxide.

    Solvents: Dimethylformamide (DMF), dichloromethane, ethanol.

Major Products

    Oxidation: Isoindolinone derivatives.

    Reduction: Amino derivatives (if nitro groups are present).

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its bioactive properties. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties. It may also find applications in agrochemicals as a component of herbicides or pesticides.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.

    2-Chloro-5-(trifluoromethyl)pyrimidine: Another trifluoromethylated compound with applications in pharmaceuticals and agrochemicals.

    3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Used in the synthesis of various bioactive molecules.

Uniqueness

2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline is unique due to its combination of a trifluoromethyl group, a chloro-substituted pyridine ring, and an isoindoline structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O/c21-18-9-15(20(22,23)24)10-25-19(18)27-17-7-5-16(6-8-17)26-11-13-3-1-2-4-14(13)12-26/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUIWRSZIASUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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